
1-(Pyridin-3-yl)pentan-3-ol
Vue d'ensemble
Description
1-(Pyridin-3-yl)pentan-3-ol is a chemical compound with the molecular formula C10H15NO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8,10,12H,2,5-6H2,1H3 . The molecular weight is 165.24 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Proton Transfer Studies
1-(Pyridin-3-yl)pentan-3-ol has been studied in the context of proton transfer in related compounds. For instance, Dobosz et al. (2010) explored tautomeric preferences in 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione, indicating the potential for spontaneous proton transfer processes in similar compounds (Dobosz, Gawinecki, & Kanabaj, 2010).
Synthesis of Heterocyclic Compounds
The substance has been utilized in synthesizing new heterocyclic compounds. For example, Vasilyeva and Vorobyeva (2021) described the synthesis of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, leading to the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines, demonstrating its use in developing novel chemical structures (Vasilyeva & Vorobyeva, 2021).
Argentophilic Interactions in Silver Complexes
The compound has been used in studying argentophilic interactions in silver complexes. Terwingen and Englert (2019) investigated the reactions of 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione with silver, highlighting its role in studying metal-ligand interactions (Terwingen & Englert, 2019).
Magnetic Properties in Metal-Organic Frameworks
It has also been implicated in studies of magnetic properties in metal-organic frameworks. Nguyen et al. (2011) examined the magnetic properties of complexes involving similar pyridine derivatives, indicating potential applications in materials science (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).
Phase Transition Studies
Additionally, Truong et al. (2017) conducted research on 3-(pyridin-4-yl)pentane-2,4-dione, a related compound, focusing on its phase transition and proton ordering at low temperatures. This research contributes to our understanding of phase transitions in organic compounds (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).
Corrosion Inhibition in Metals
The compound has also been studied in the context of corrosion inhibition. Mrani et al. (2021) investigated derivatives of Schiff’s base, including compounds similar to this compound, for their ability to inhibit mild steel corrosion, indicating its relevance in industrial applications (Mrani et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylpentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8,10,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZVHVRYGFYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323202-04-6 | |
| Record name | 1-(pyridin-3-yl)pentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)


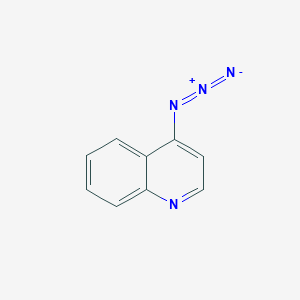
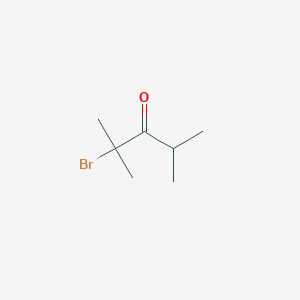
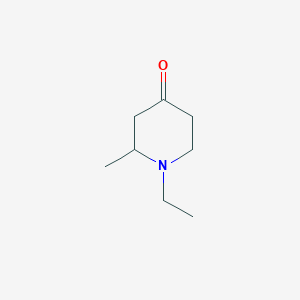
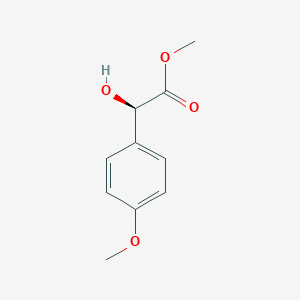

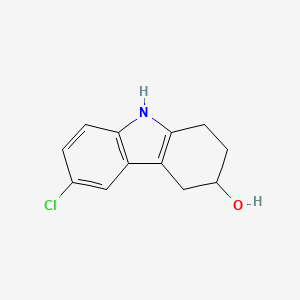

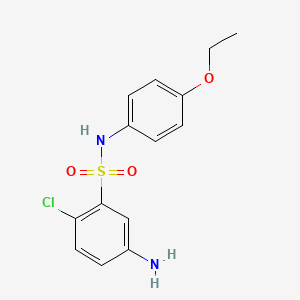
![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)


